molecular formula C8H10BrCl2N B6610577 [(3-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride CAS No. 2866307-65-3

[(3-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6610577
CAS No.: 2866307-65-3
M. Wt: 270.98 g/mol
InChI Key: OVRCIYDYFLRKPB-UHFFFAOYSA-N
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Description

(3-bromo-4-chlorophenyl)methylamine hydrochloride is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-4-chlorophenyl)methylamine hydrochloride typically involves the following steps:

    Bromination and Chlorination: The starting material, 3-bromo-4-chlorotoluene, is prepared by brominating and chlorinating toluene under controlled conditions.

    Formation of Benzylamine: The brominated and chlorinated toluene is then subjected to a nucleophilic substitution reaction with methylamine to form (3-bromo-4-chlorophenyl)methylamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-4-chlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more substituted amines.

    Coupling Reactions: The phenyl ring can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

    Substitution: Formation of substituted amines or other derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of more substituted amines.

    Coupling: Formation of biaryl compounds or other complex aromatic systems.

Scientific Research Applications

(3-bromo-4-chlorophenyl)methylamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of new materials with specific properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of (3-bromo-4-chlorophenyl)methylamine hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-bromo-4-fluorophenyl)methylamine hydrochloride
  • (3-chloro-4-bromophenyl)methylamine hydrochloride
  • (3-bromo-4-methylphenyl)methylamine hydrochloride

Uniqueness

(3-bromo-4-chlorophenyl)methylamine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-3-8(10)7(9)4-6;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRCIYDYFLRKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)Cl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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